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Compound of Interest

Compound Name: Linoleamide

Cat. No.: B162930

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of linoleamide's cross-reactivity with
cannabinoid receptors (CB1 and CB2) relative to other well-established cannabinoid ligands.
The information is supported by available experimental data and detailed experimental
protocols to assist in research and drug development endeavors.

Linoleamide (N-linoleoylethanolamine) is an endogenous fatty acid amide that belongs to the
family of N-acylethanolamines, which also includes the endocannabinoid anandamide. While
structurally similar to anandamide, linoleamide exhibits a distinct pharmacological profile at
cannabinoid receptors.

Binding Affinity and Functional Activity

Experimental evidence indicates that linoleamide possesses low binding affinity for both CB1
and CB2 receptors. One study focusing on analogues of anandamide reported that replacing
the arachidonyl tail with a linoleyl group results in compounds with low affinities for both
cannabinoid receptors[1].

Due to the limited availability of specific quantitative binding data for linoleamide, this guide
includes data for 2-linoleoylglycerol (2-LG), a structurally related endogenous lipid, which has
been characterized as a partial agonist at the CB1 receptor[2][3][4]. This can serve as a proxy
to understand the potential functional activity of linoleamide.
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For comparative purposes, the binding affinities (Ki) and functional activities (EC50) of well-

characterized cannabinoid receptor ligands are presented below.

Binding Functional
Compound Receptor Affinity (Ki) Activity (EC50) Efficacy
(nM) (nM)

Linoleamide CB1 Low Affinity[1] - -
CB2 Low Affinity[1] - -
2-

) Partial Agonist[2]
Linoleoylglycerol CB1 - 16,600[2] Bl
(2-LG)
CB2 - - -
Anandamide Partial Agonist[5]

CB1 89 57[2]

(AEA) [6]
CB2 371 - Weak Agonist[7]
A®-
Tetrahydrocanna  CB1 10 - Partial Agonist[5]
binol (A°-THC)
CB2 2.9 - Partial Agonist[5]
CP55,940 CB1 0.93 1.3[8] Full Agonist[9]
CB2 0.68 1.3[8] Full Agonist[9]
WIN55,212-2 CB1 1.9 - Agonist
CB2 0.28 - Agonist

Note: A lower Ki value indicates a higher binding affinity. A lower EC50 value indicates greater

potency. The efficacy describes the maximal response a ligand can produce.

Signaling Pathways and Experimental Workflows
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The interaction of ligands with cannabinoid receptors initiates a cascade of intracellular
signaling events. The following diagrams illustrate the canonical cannabinoid receptor signaling
pathway and a typical experimental workflow for assessing ligand-receptor interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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